3-(Iodomethyl)-1,1-dimethoxycyclobutane
Overview
Description
3-(Iodomethyl)-1,1-dimethoxycyclobutane: is an organic compound characterized by a cyclobutane ring substituted with an iodomethyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Iodomethyl)-1,1-dimethoxycyclobutane typically involves the reaction of cyclobutane derivatives with iodomethylating agents. One common method is the reaction of cyclobutane-1,1-diol with iodomethane in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then treated with methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(Iodomethyl)-1,1-dimethoxycyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in the presence of a catalyst are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Formation of cyclobutane-1,1-dione or related ketones.
Reduction Reactions: Formation of 3-(methyl)-1,1-dimethoxycyclobutane.
Scientific Research Applications
Chemistry: 3-(Iodomethyl)-1,1-dimethoxycyclobutane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound for drug discovery and development .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for the production of polymers, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-1,1-dimethoxycyclobutane involves its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, to exert their effects. For example, the compound’s derivatives may inhibit enzyme activity or disrupt cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
- 3-(Bromomethyl)-1,1-dimethoxycyclobutane
- 3-(Chloromethyl)-1,1-dimethoxycyclobutane
- 3-(Fluoromethyl)-1,1-dimethoxycyclobutane
Comparison: Compared to its halomethyl analogs, 3-(Iodomethyl)-1,1-dimethoxycyclobutane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The larger atomic size and higher polarizability of iodine make the iodomethyl group more reactive in substitution and elimination reactions. Additionally, the compound’s derivatives may exhibit different biological activities compared to their bromomethyl, chloromethyl, or fluoromethyl counterparts .
Properties
IUPAC Name |
3-(iodomethyl)-1,1-dimethoxycyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKIHFLRJRIKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CI)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677506 | |
Record name | 3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003013-83-9 | |
Record name | 3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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